N-(4-acetylphenyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a methoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(2-methoxyphenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-2-phenylacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide: Contains an additional methoxy group, which may influence its solubility and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17NO3/c1-12(19)13-7-9-15(10-8-13)18-17(20)11-14-5-3-4-6-16(14)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
GPWSKTDMMPWBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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